

# What are the physical and chemical properties of Regaloside E?

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## Compound of Interest

Compound Name: *Regaloside E*

Cat. No.: *B14089281*

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## In-Depth Technical Guide to Regaloside E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Regaloside E**, a phenylpropanoid glycoside isolated from the bulbs of *Lilium* species. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

## Chemical and Physical Properties

**Regaloside E** is a naturally occurring compound that has garnered interest for its potential therapeutic applications. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of **Regaloside E**

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>12</sub>	[1]
Molecular Weight	458.41 g/mol	[1]
CAS Number	123134-21-4	
Appearance	White to off-white solid	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[1]
Storage	-20°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1]	

Note: Specific quantitative data for melting point and detailed spectral analysis are not consistently available in publicly accessible literature. The structural elucidation has been primarily achieved through NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

## Biological Activity

**Regaloside E** has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.

### Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of **Regaloside E** are limited, research on closely related phenylpropanoid glycosides, Regaloside A and B, isolated from *Lilium Asiatic* hybrids, provides strong evidence for the potential mechanism of action. These studies have shown that these compounds can significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Furthermore, they have been observed to decrease the ratio of phosphorylated p65 (p-p65) to total p65, a key indicator of the inhibition of the NF-κB signaling pathway.[2] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

## Antioxidant Activity

Studies on related regalosides have also highlighted their potent antioxidant properties. For instance, Regaloside A has shown significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.<sup>[2]</sup> This antioxidant capacity is crucial for mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

## Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are methodologies relevant to the study of **Regaloside E** and related compounds.

## Isolation and Purification of Phenylpropanoid Glycosides from Lilium Species

The isolation of **Regaloside E** and similar compounds from Lilium species typically involves the following steps:

- **Extraction:** The dried and powdered bulbs of the Lilium species are extracted with a suitable solvent, commonly methanol or ethanol, at room temperature.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.
- **Chromatography:** The n-butanol fraction is subjected to repeated column chromatography on silica gel and/or octadecyl silica gel (ODS). Gradient elution with solvent systems such as chloroform-methanol-water or ethyl acetate-n-butanol-water is employed to separate the individual compounds.<sup>[2]</sup>
- **Purification:** Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

## Structural Elucidation

The chemical structures of isolated phenylpropanoid glycosides are determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.
- Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

## In Vitro Anti-inflammatory Assay: Western Blot for NF- $\kappa$ B p65 Phosphorylation

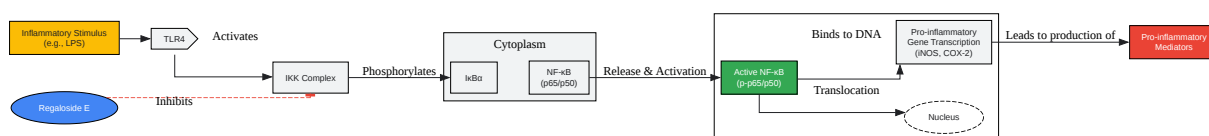
This protocol is based on the methodology used to assess the anti-inflammatory effects of Regaloside A and B[2] and can be adapted for **Regaloside E**.

- Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions. Cells are pre-treated with various concentrations of **Regaloside E** for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
- Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.
- Western Blotting:
  - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is then incubated with primary antibodies specific for phosphorylated p65 (p-p65) and total p65.

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-p65 to total p65 is calculated to determine the effect of **Regaloside E** on NF- $\kappa$ B activation.[2]

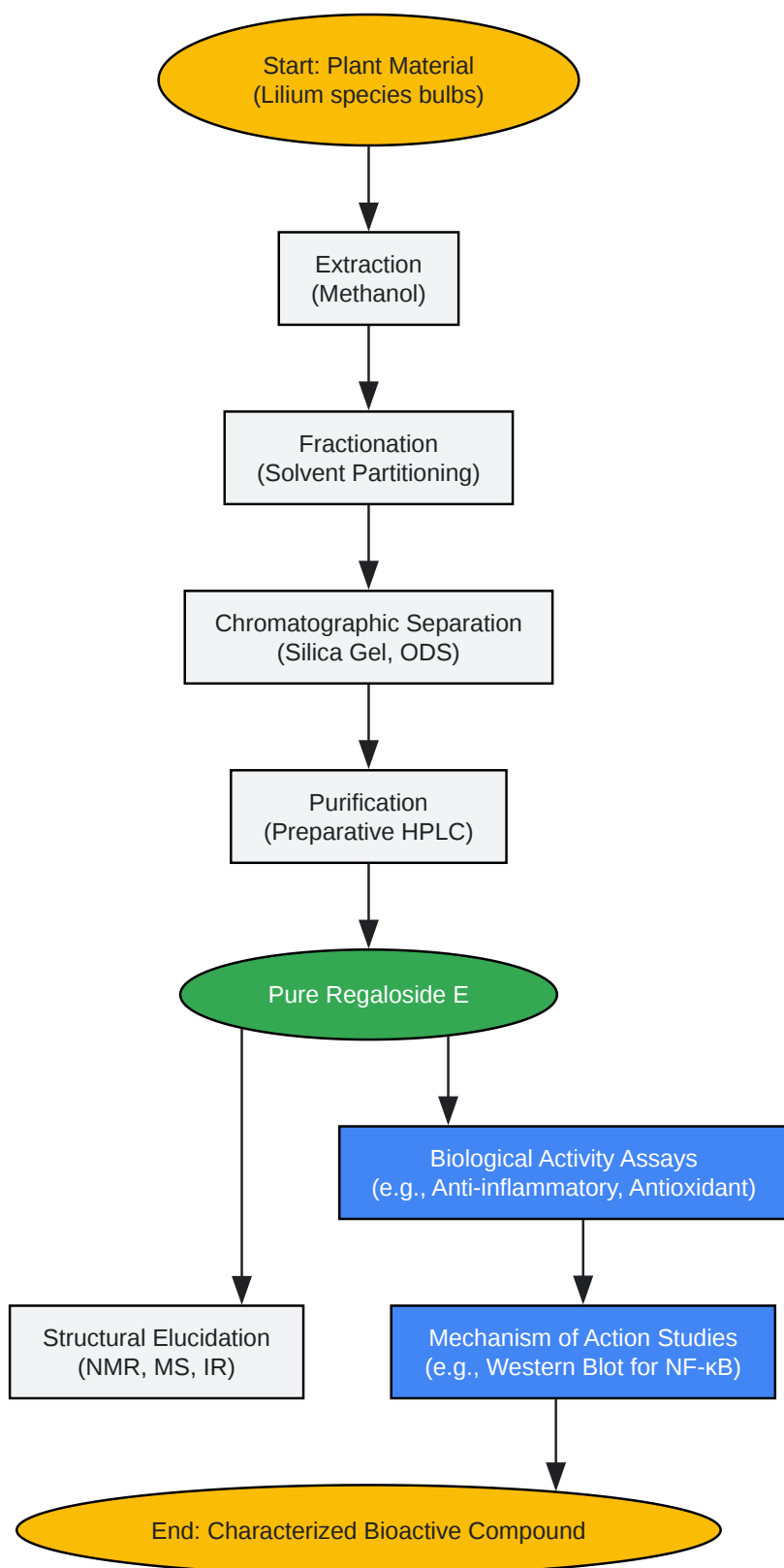
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of **Regaloside E** and a general experimental workflow for its investigation.



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Caption: Proposed anti-inflammatory mechanism of **Regaloside E** via inhibition of the NF- $\kappa$ B signaling pathway.



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Caption: General experimental workflow for the isolation, characterization, and biological evaluation of **Regaloside E**.

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## References

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